acidocin B - 155462-64-9

acidocin B

Catalog Number: EVT-1517095
CAS Number: 155462-64-9
Molecular Formula: C7H9NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of acidocin B occurs through a precursor peptide that is processed to yield the active form. Genetic analysis has identified the genes responsible for its production, located on a 4 kb fragment of plasmid pCV461. These genes include open reading frames that code for hydrophobic peptides . The processing of the precursor follows the '-3, -1' rule of von Heijne, which is critical for the maturation of the peptide .

Methods and Technical Details

The purification process involves several steps:

  • Filtration and Precipitation: Initial extraction from culture supernatants using ammonium sulfate precipitation.
  • Chromatography Techniques: The use of reverse-phase high-performance liquid chromatography (RP-HPLC) allows for further purification. The elution profile is carefully monitored at 220 nm to isolate acidocin B .
  • Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) is employed for molecular mass determination .
Molecular Structure Analysis

Acidocin B consists of 58 amino acids arranged in a circular structure characterized by four alpha-helices that form a compact globular bundle with a central pore . This unique configuration contributes to its stability and antimicrobial function.

Structure Data

The three-dimensional structure has been elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing significant details about its conformation and electrostatic properties .

Chemical Reactions Analysis

Acidocin B interacts with target bacterial membranes, leading to cell lysis. The precise mechanism involves binding to specific receptors on the bacterial surface, which disrupts membrane integrity and leads to cell death.

Technical Details

The bacteriocin's activity can be influenced by environmental factors such as pH and temperature. For instance, studies indicate that acidocin B retains activity across a range of pH levels but may be sensitive to extreme conditions .

Mechanism of Action

The mechanism of action involves several key processes:

  1. Binding: Acidocin B binds to specific receptors on susceptible bacteria.
  2. Membrane Disruption: Following binding, it forms pores in the bacterial membrane, leading to ion leakage and loss of essential cellular functions.
  3. Inhibition of Cell Growth: This disruption ultimately results in the inhibition of cell growth and death of the target bacteria .
Physical and Chemical Properties Analysis

Acidocin B exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 6 kDa.
  • Stability: It is heat-stable and retains activity under various pH conditions.
  • Solubility: Soluble in aqueous solutions, facilitating its extraction from culture media.

These properties make acidocin B suitable for various applications in food preservation and safety .

Applications

The primary applications of acidocin B are in food safety and preservation due to its antimicrobial properties against foodborne pathogens. Its effectiveness against specific Gram-positive bacteria makes it a valuable candidate for use as a natural preservative in dairy products and other food items.

Additionally, research into bacteriocins like acidocin B continues to explore their potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

Molecular Genetics & Genomic Context of Acidocin B

Genetic Determinants & Plasmid Localization

Plasmid pCV461: Structural Organization & Functional Regions

Acidocin B biosynthesis is encoded by the 14-kb plasmid pCV461 in Lactobacillus acidophilus M46. Plasmid-curing experiments confirmed that loss of pCV461 resulted in the abolition of acidocin B production, while the immunity trait was retained in the cured strain, indicating separate genetic control for immunity [1] [8]. The plasmid harbors a dedicated 4-kb XbaI-HindIII fragment containing the complete biosynthetic gene cluster for acidocin B. This fragment includes genes for precursor peptide maturation, secretion, self-immunity, and regulatory elements [1] [6].

Open Reading Frames (ORFs): acdB Gene Identification & Regulatory Elements

DNA sequencing of the 4-kb fragment revealed four open reading frames (ORFs):

  • ORF-1: Encodes a 60-amino acid (aa) hydrophobic peptide (function undetermined).
  • ORF-2 (acdB): Encodes the 91-aa acidocin B precursor (identified via amino acid composition matching).
  • ORF-3: Encodes a 114-aa hydrophobic peptide (putative immunity protein).
  • ORF-4 (opposite polarity): Encodes a 59-aa peptide (regulatory or accessory function) [1] [6].

The acdB gene encodes a precursor peptide with a 32-aa leader sequence cleaved at a "–3, –1" von Heijne motif (Ala-Ala↓Ala), yielding a 59-aa linear form later circularized [1] [10].

Immunity-Protein Encoding Genes & Operon Structure

Immunity to acidocin B is conferred by ORF-3, as evidenced by heterologous expression in L. fermentum NCK127, which conferred resistance to acidocin B [1] [6]. The genes are organized in a compact operon with co-transcribed ORFs, typical of class II bacteriocin gene clusters.

Table 1: Genetic Organization of Acidocin B Cluster on pCV461

ORFSize (aa)Putative FunctionCharacteristics
ORF-160UnknownHydrophobic
ORF-291Acidocin B precursor (acdB)Leader peptide (32 aa), core peptide (59 aa)
ORF-3114Immunity proteinHydrophobic, membrane-associated
ORF-459Accessory/regulatory proteinOpposite transcriptional polarity

Comparative Genomics of Acidocin B Biosynthetic Clusters

Homology with Gassericin A & Subgroup II Circular Bacteriocins

Acidocin B shares 98% amino acid sequence identity with gassericin A from L. gasseri LA39, placing it in subgroup II circular bacteriocins (low pI ~7, hydrophobic) [2] [10]. The biosynthetic gene clusters of both bacteriocins show high nucleotide sequence similarity, including conserved:

  • Circularization enzymes: ATP-binding cassette (ABC) transporters facilitating head-to-tail ligation.
  • Dedicated proteases: For leader peptide cleavage.
  • Immunity proteins: With transmembrane helices for pore blockage [2] [4] [10].

Table 2: Comparative Features of Subgroup II Circular Bacteriocins

BacteriocinProducer StrainPrecursor Size (aa)Mature Peptide (aa)pIKey Homologies
Acidocin BL. acidophilus M469158 (circular)~6.598% identity to gassericin A
Gassericin AL. gasseri LA399158 (circular)~6.8Identical circularization mechanism
Butyrivibriocin AR10Butyrivibrio fibrisolvens6458 (circular)~7.0Similar gene cluster organization
Plantaricyclin AL. plantarum8961 (circular)~6.9Homologous immunity proteins

Evolutionary Relationships to Other Class II Bacteriocins

Despite structural divergence, acidocin B’s gene cluster shares evolutionary links with class IIc (circular) bacteriocins:

  • ABC transporters: Homologous to those in enterocin AS-48 (subgroup I) but adapted for acidic peptides.
  • Leader peptides: Double-glycine type, conserved across class II bacteriocins for Sec-independent secretion [5] [9] [10].Phylogenetic analyses suggest subgroup II bacteriocins (acidocin B, gassericin A) evolved from a common ancestor distinct from subgroup I (e.g., carnocyclin A), driven by niche adaptation and membrane lipid composition [10].

Properties

CAS Number

155462-64-9

Product Name

acidocin B

Molecular Formula

C7H9NO

Synonyms

acidocin B

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